8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that belongs to the class of thieno-triazolo-pyrimidines. This compound exhibits significant biological activities and has been the focus of various synthetic and pharmacological studies. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
This compound can be synthesized from readily available starting materials through various chemical reactions. The literature indicates multiple synthetic pathways that yield derivatives of thieno-triazolo-pyrimidines with potential therapeutic applications.
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is classified as a fused heterocyclic compound. It falls under the broader category of pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
The synthesis of 8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from simpler thieno and triazole precursors. A common method includes the condensation of appropriate hydrazones with pyrimidine derivatives under acidic or basic conditions.
For example, one synthesis route involves refluxing arylidene-hydrazino-5,6-di(alkyl)thieno[2,3-d]pyrimidines with acetic anhydride for several hours until the desired product precipitates out .
The molecular structure of 8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine consists of a thieno ring fused to a triazole and pyrimidine moiety. This unique arrangement contributes to its chemical properties and biological activity.
Spectroscopic methods such as NMR and IR spectroscopy are used to confirm the structure:
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions typical for heterocycles:
For instance, when heated with different aromatic aldehydes under specific conditions (e.g., in an oil bath), this compound can yield various substituted derivatives that may enhance its biological efficacy .
The mechanism of action for 8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific biological targets such as enzymes or receptors.
Molecular docking studies have shown that this compound can bind effectively to target proteins involved in cancer pathways. For example:
Relevant analyses such as thermal stability assessments and solubility tests are essential for understanding its practical applications in formulations.
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has shown promise in various scientific applications:
Research continues to explore its full potential in drug discovery and development processes across various therapeutic areas.
The core structure is systematically named 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. This name reflects:
Table 1: Key Derivatives and Identifiers
Compound | Molecular Formula | Molecular Weight | CAS/Identifier |
---|---|---|---|
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (base scaffold) | C₉H₇N₄S | 215.25 g/mol | N/A |
{[(4S)-...]sulfanyl}acetic acid derivative | C₁₁H₁₀N₄O₂S₂ | 306.36 g/mol | CID 1468371 (PubChem) [1] |
N-Naphthalen-1-ylacetamide derivative | C₂₁H₁₇N₅OS₂ | 419.52 g/mol | 335401-45-1 [3] |
(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methylamine | C₈H₁₁N₅ | 177.21 g/mol | SC-351072 [9] |
This scaffold comprises:
The methyl groups exert dual influences:
Key distinctions from analogous heterocycles:
Table 2: Structural and Electronic Comparison with Related Scaffolds
Scaffold | Key Features | Electronic Density | Bioactivity Relevance |
---|---|---|---|
8,9-Dimethylthieno[3,2-e]triazolo[4,3-c]pyrimidine | Thiophene fusion; C8/C9 methylation | Moderate (HOMO: −6.8 eV) | Enhanced antiplasmodial potency (IC₅₀: 0.023 μM) [2]; CDK2 inhibition (IC₅₀: 0.057 μM) [4] |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Diazole fusion; no thiophene | Low (HOMO: −7.2 eV) | Adenosine A₂A receptor binding (SCH-442416) [6] |
Tetrahydroquinazoline | Saturated pyrimidine; chiral centers | Variable | Topoisomerase II inhibition (IC₅₀: 2–4.5 μM) [10] |
[1,2,4]Triazolo[1,5-a]pyrimidine | No fused thiophene; simpler bicycle | High (HOMO: −6.3 eV) | Acetylcholinesterase inhibition (IC₅₀: 0.042 μM) [8] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0